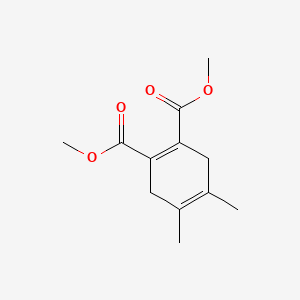
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
Cat. No. B3032323
Key on ui cas rn:
14309-24-1
M. Wt: 224.25 g/mol
InChI Key: CVFAUXQYWPECKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05464873
Procedure details


2,3-dimethylbutadiene (9.84 g, 0.12 mol) and dimethyl acetylenedicarboxylate (14.29, 0.1 mol) were stirred together in water (50 ml) at 60° C. for 24 hours. The emulsion was cooled to room temperature and filtered. The filtered solid was recrystallised from diethyl ether to give the title compound In 78% yield. N.m.r: δH (90 MHz, CDCl3) 3.70 (s,6H), 1.71 ppm (s,6H)



Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[C:7]([C:13]([O:15][CH3:16])=[O:14])#[C:8][C:9]([O:11][CH3:12])=[O:10]>O>[CH3:3][C:2]1[CH2:1][C:7]([C:13]([O:15][CH3:16])=[O:14])=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:5][C:4]=1[CH3:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.84 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C(=C)C
|
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtered solid was recrystallised from diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1CC(=C(CC1C)C(=O)OC)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
